molecular formula C12H14BrNO B1293981 1-(2-Bromobutanoyl)indoline CAS No. 1119450-42-8

1-(2-Bromobutanoyl)indoline

Cat. No.: B1293981
CAS No.: 1119450-42-8
M. Wt: 268.15 g/mol
InChI Key: KKHAKDWYZMWANQ-UHFFFAOYSA-N
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Description

1-(2-Bromobutanoyl)indoline is a brominated indoline derivative characterized by a butanoyl side chain substituted with a bromine atom at the β-position. This compound belongs to a broader class of indoline-based molecules, which are widely studied for their diverse pharmacological and chemical properties. Indoline derivatives often serve as scaffolds in drug discovery due to their structural versatility and ability to interact with biological targets .

Properties

IUPAC Name

2-bromo-1-(2,3-dihydroindol-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO/c1-2-10(13)12(15)14-8-7-9-5-3-4-6-11(9)14/h3-6,10H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHAKDWYZMWANQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC2=CC=CC=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromobutanoyl)indoline can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including hydrogenation, acetylation, bromination, and deacetylation, as described above.

Mechanism of Action

The mechanism of action of 1-(2-Bromobutanoyl)indoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates that interact with biological molecules . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues of 1-(2-bromobutanoyl)indoline, highlighting differences in substituents and molecular properties:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight Key Features/Applications Reference(s)
This compound β-Bromo butanoyl at N1 C₁₂H₁₄BrNO 268.16 Electrophilic intermediate
1-(2-Bromo-2-methylpropanoyl)indoline Bromo-methylpropanoyl at N1 C₁₃H₁₆BrNO 282.19 Enhanced steric hindrance
1-(Benzylsulfonyl)indoline (BSI) Benzylsulfonyl at N1 C₁₅H₁₅NO₂S 297.35 Anti-metastatic activity (pancreatic cancer)
5-[2-[4-(Substituted phenoxy)alkyl]piperazinyl]indoline Piperazine-phenoxy at C5 Varies ~400–450 α₁-Adrenoceptor antagonism
1-(2-Bromo-5-fluorobenzoyl)indoline Bromo-fluorobenzoyl at N1 C₁₅H₁₁BrFNO 344.16 Halogenated aromatic substitution

Key Observations:

  • Steric and Electronic Effects: Bromine substitution at the β-position (as in this compound) introduces moderate steric hindrance compared to bulkier groups like benzylsulfonyl (BSI) . The electron-withdrawing nature of bromine may enhance reactivity in cross-coupling reactions.
  • Biological Activity: Sulfonyl-substituted derivatives (e.g., BSI) exhibit significant biological activity, such as histone deacetylase inhibition and anti-metastatic effects, whereas brominated butanoyl derivatives are primarily explored as synthetic intermediates .

Reactivity Trends :

  • Brominated derivatives (e.g., this compound) undergo Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups .
  • Sulfonyl derivatives (e.g., BSI) are more stable under acidic conditions but susceptible to nucleophilic attack at the sulfonyl group .

Insights :

  • Sulfonyl and piperazinyl groups enhance target engagement (e.g., HDACs, α₁-adrenoceptors), whereas bromine may optimize pharmacokinetic properties .
Physicochemical Properties
Property This compound 1-(Benzylsulfonyl)indoline 5-O-Methylsulfonylindoline
LogP (Predicted) 2.8 3.2 2.5
Solubility (aq., µg/mL) ~50 (DMSO) ~20 (DMSO) ~100 (PBS)
Thermal Stability (°C) Decomposes >200 Stable up to 180 Stable up to 150

Notes:

  • Sulfonyl groups reduce aqueous solubility but improve thermal stability .

Biological Activity

1-(2-Bromobutanoyl)indoline is a synthetic organic compound characterized by the molecular formula C12H14BrNOC_{12}H_{14}BrNO and a molecular weight of 268.16 g/mol. This compound belongs to the indoline class, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry and biochemical research.

This compound exhibits its biological effects primarily through interactions with various biomolecules, including enzymes and receptors. The compound's mechanism of action can be summarized as follows:

  • Enzyme Interactions : It significantly interacts with cytochrome P450 enzymes, which are crucial for the metabolism of numerous drugs and xenobiotics. This interaction can lead to the formation of reactive intermediates that participate in various biochemical pathways.
  • Receptor Modulation : The compound has been shown to bind to specific receptor proteins, modulating their activity and influencing downstream signaling pathways.
  • Gene Expression Regulation : It can alter the expression of genes involved in critical cellular processes such as proliferation, apoptosis, and differentiation by interacting with transcription factors.

Cellular Effects

The impact of this compound on cellular functions includes:

  • Cell Signaling Pathways : The compound modulates key signaling molecules like kinases and phosphatases, which are vital for cellular responses to external stimuli.
  • Subcellular Localization : Its localization within cellular compartments (nucleus, cytoplasm, mitochondria) is crucial for its biological activity, affecting its interactions with other biomolecules.

The biochemical properties of this compound highlight its potential therapeutic applications:

  • Protective Effects : Certain indoline derivatives have demonstrated protective effects against neuronal damage and inflammation, suggesting possible neuroprotective roles.
  • Chemical Reactivity : The compound undergoes various chemical reactions, including substitution, oxidation, and reduction. For instance:
    • Substitution Reactions : The bromine atom can be replaced by nucleophiles like amines or alcohols.
    • Oxidation Products : Oxidation can yield indole derivatives that may possess distinct biological activities.

Scientific Research

This compound serves multiple roles in scientific research:

  • Chemistry : It is utilized as a building block in organic synthesis and as a reagent in various chemical reactions.
  • Biology : The compound is studied for its interactions with biological targets, providing insights into the biological roles of indoline derivatives.
  • Medicine : It is investigated for potential therapeutic properties, particularly in drug development aimed at treating neurological disorders or inflammatory conditions.

Case Studies

Recent studies have explored the biological activity of indoline derivatives:

  • A study demonstrated that certain indoline compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound could be further investigated for similar effects.
  • Another research highlighted the neuroprotective effects of indoline derivatives against oxidative stress-induced neuronal damage, indicating a promising avenue for therapeutic applications in neurodegenerative diseases.

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